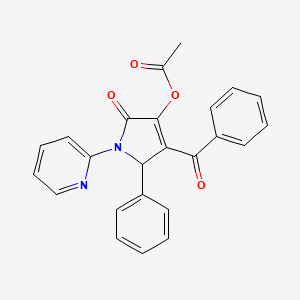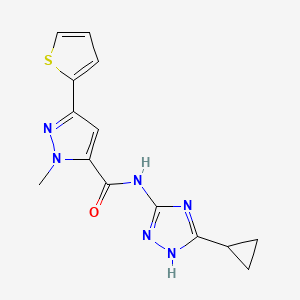![molecular formula C20H17NO5S2 B12157078 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B12157078.png)
3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with a benzoic acid moiety, contributes to its potential in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step often starts with the reaction of a substituted benzaldehyde (4-ethoxy-3-methoxybenzaldehyde) with thiourea in the presence of a base to form the thiazolidinone ring.
Condensation Reaction: The thiazolidinone intermediate is then subjected to a condensation reaction with a benzoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid exhibits antimicrobial and anti-inflammatory properties. It is studied for its potential to inhibit bacterial growth and reduce inflammation in various models.
Medicine
In medicine, this compound is investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Signal Pathways: It can modulate signaling pathways related to inflammation and cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione and its derivatives share structural similarities and biological activities.
Benzoic Acid Derivatives: Compounds such as 4-hydroxybenzoic acid and its derivatives are structurally related and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid lies in its combined thiazolidinone and benzoic acid structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C20H17NO5S2 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
3-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H17NO5S2/c1-3-26-15-8-7-12(9-16(15)25-2)10-17-18(22)21(20(27)28-17)14-6-4-5-13(11-14)19(23)24/h4-11H,3H2,1-2H3,(H,23,24)/b17-10- |
InChI-Schlüssel |
BLQQRKKLLRQFHD-YVLHZVERSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B12157000.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157005.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12157010.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12157014.png)
![N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B12157015.png)



![Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12157036.png)



![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide](/img/structure/B12157062.png)
![3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12157064.png)
